Superior NPY Y1 Receptor Affinity and Potency vs. Non-Peptide BIBP3226
GR231118 (1229U91) demonstrates sub‑nanomolar affinity for the human Y1 receptor (Kᵢ = 0.10 nM), which is approximately 70‑fold higher than the prototypical non‑peptide Y1 antagonist BIBP3226 (Kᵢ = 7 nM). This translates into a pA₂ value of 10.5 for GR231118 versus a pKᵢ of 8.1 for BIBP3226 [1][2].
| Evidence Dimension | Y1 Receptor Binding Affinity (Kᵢ, nM) and Functional Antagonism (pA₂) |
|---|---|
| Target Compound Data | Kᵢ = 0.10 nM; pA₂ (hY1) = 10.5 |
| Comparator Or Baseline | BIBP3226 (non‑peptide Y1 antagonist): Kᵢ = 7 nM; pKᵢ = 8.1 |
| Quantified Difference | 70‑fold higher affinity (0.10 nM vs 7 nM) |
| Conditions | Radioligand binding assays using [¹²⁵I]PYY on human Y1 receptor‑expressing SK‑N‑MC cell membranes |
Why This Matters
Higher affinity ensures complete receptor occupancy at lower concentrations, reducing non‑specific effects in functional assays and enabling more definitive target validation.
- [1] Kanatani A, et al. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake. Endocrinology. 1996;137(8):3177-3182. doi:10.1210/endo.137.8.8754736. View Source
- [2] Doods HN, et al. BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: A review of its pharmacological properties. Regul Pept. 1996;65(1):71-77. doi:10.1016/0167-0115(96)00074-2. View Source
